A Researcher's Guide to 4-Amino-2-(trifluoromethoxy)benzoic Acid and its Trifluoromethyl Analog: Identification, Characterization, and Application
A Researcher's Guide to 4-Amino-2-(trifluoromethoxy)benzoic Acid and its Trifluoromethyl Analog: Identification, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise identification and understanding of fluorinated organic compounds are paramount. The subtle substitution of a single atom can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of 4-amino-2-(trifluoromethoxy)benzoic acid , a valuable building block in modern chemistry. To ensure clarity and prevent common points of confusion, this guide also presents a comparative analysis with its close structural analog, 4-amino-2-(trifluoromethyl)benzoic acid .
The presence of a trifluoromethoxy (-OCF3) group versus a trifluoromethyl (-CF3) group at the 2-position of the 4-aminobenzoic acid scaffold imparts distinct electronic and lipophilic characteristics. These differences are critical for chemists and pharmacologists to consider during molecular design and synthesis. This document serves as a detailed resource for the unambiguous identification, synthesis, and application of these important chemical entities.
Part 1: Core Identification and Disambiguation
A primary challenge in working with these compounds is their similar nomenclature, which can lead to the incorrect selection of reagents. The fundamental step in avoiding such errors is the precise use of their Chemical Abstracts Service (CAS) numbers.
| Property | 4-amino-2-(trifluoromethoxy)benzoic acid | 4-amino-2-(trifluoromethyl)benzoic acid |
| CAS Number | 561304-50-5[1] | 393-06-6[2][3][4][5] |
| Molecular Formula | C8H6F3NO3 | C8H6F3NO2[2][5] |
| Molecular Weight | 221.14 g/mol | 205.13 g/mol [2][3][5] |
| IUPAC Name | 4-amino-2-(trifluoromethoxy)benzoic acid | 4-amino-2-(trifluoromethyl)benzoic acid[4] |
| Common Synonyms | - | 4-Amino-2-trifluoromethylbenzoic acid[2] |
| InChI | 1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14) | 1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)[4] |
| InChIKey | CMTZTHDQTYHVFR-UHFFFAOYSA-N | AMVHEVZYTGHASE-UHFFFAOYSA-N[4] |
| SMILES | O=C(O)c1cc(N)ccc1OC(F)(F)F | Nc1ccc(C(O)=O)c(c1)C(F)(F)F |
Part 2: Physicochemical and Safety Profiles
The physical and chemical properties of these two molecules, while similar in some respects, exhibit key differences that influence their handling, storage, and application.
Physicochemical Properties
| Property | 4-amino-2-(trifluoromethoxy)benzoic acid | 4-amino-2-(trifluoromethyl)benzoic acid |
| Appearance | Data not readily available | White to off-white crystalline powder[2] |
| Melting Point | Data not readily available | 161-164 °C[2][5] |
| Solubility | Data not readily available | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO.[2][5] |
| Density | Data not readily available | 1.48 g/cm³[2][5] |
| pKa | Data not readily available | ~3.8 (for the carboxylic acid group)[2] |
Safety and Handling
Proper laboratory safety protocols are essential when handling these compounds. Below is a summary of their hazard classifications.
| Safety Information | 4-amino-2-(trifluoromethoxy)benzoic acid | 4-amino-2-(trifluoromethyl)benzoic acid |
| Signal Word | Data not readily available | Warning[4] |
| Hazard Statements | Data not readily available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4] |
| Precautionary Statements | Data not readily available | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] |
| Storage | Data not readily available | Store in a cool, dry, and well-ventilated area. Keep container tightly closed.[2][5] |
Part 3: Synthesis and Reactivity
Both compounds are valuable intermediates in organic synthesis. Their preparation typically involves the functionalization of a substituted benzene ring.
Synthetic Workflow Overview
Caption: Generalized synthetic workflow for substituted aminobenzoic acids.
For 4-amino-2-(trifluoromethyl)benzoic acid , a common synthetic route involves the reduction of the corresponding nitro compound, 4-nitro-2-(trifluoromethyl)benzoic acid. Another approach starts with m-trifluoromethyl fluorobenzene, which undergoes bromination, cyanation, and subsequent ammonolysis and hydrolysis to yield the final product.[6][7]
The synthesis of 4-amino-2-(trifluoromethoxy)benzoic acid would likely follow analogous pathways, starting from a suitable trifluoromethoxy-substituted benzene derivative.
Part 4: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Region: Both compounds will show complex splitting patterns in the aromatic region (typically 6.5-8.0 ppm). The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups will influence the chemical shifts of the aromatic protons.
-
Amine and Carboxylic Acid Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield (>10 ppm).
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear in the range of 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate between 110-150 ppm. The carbon attached to the fluorine-containing group will show a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
-
Trifluoromethoxy vs. Trifluoromethyl Carbon: The chemical shift of the carbon in the -OCF₃ group will differ significantly from that in the -CF₃ group, providing a clear diagnostic tool for differentiation.
¹⁹F NMR:
-
This technique is highly informative for fluorinated compounds. A single resonance for the -OCF₃ or -CF₃ group would be expected in each case, with distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be characterized by the following key absorptions:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-F Stretching: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of C-F bonds. The exact position and pattern of these bands will differ between the trifluoromethoxy and trifluoromethyl compounds.
An ATR-IR spectrum is available for 4-amino-2-(trifluoromethyl)benzoic acid, showing characteristic peaks that align with these expectations.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of each compound. The fragmentation patterns will be influenced by the presence of the amino, carboxylic acid, and fluorinated substituents. Common fragmentation pathways would involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group, as well as fragmentation of the fluorinated substituent.
Part 5: Applications in Research and Development
Fluorinated aminobenzoic acids are important building blocks in medicinal chemistry and materials science. The incorporation of trifluoromethyl and trifluoromethoxy groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
-
4-amino-2-(trifluoromethyl)benzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[9] It is also used in the development of agrochemicals such as herbicides and pesticides.[9][10] Its derivatives have been investigated for their potential as anticancer agents.
-
While specific applications for 4-amino-2-(trifluoromethoxy)benzoic acid are less documented, its structural motifs are of significant interest in drug discovery. The trifluoromethoxy group is known to be a bioisostere for other functional groups and can be used to modulate the pharmacokinetic properties of a lead compound.
Workflow for a Typical Application in Medicinal Chemistry
Caption: A representative workflow for the use of fluorinated aminobenzoic acids in drug discovery.
Conclusion
4-amino-2-(trifluoromethoxy)benzoic acid and 4-amino-2-(trifluoromethyl)benzoic acid are two distinct and valuable chemical intermediates. Their structural similarity necessitates careful attention to their unique identifiers, particularly their CAS numbers, to ensure the integrity of research and development activities. This guide has provided a comparative framework for their identification, physicochemical properties, synthesis, analytical characterization, and applications. As the demand for novel fluorinated molecules continues to grow, a thorough understanding of these foundational building blocks will be increasingly critical for innovation in the chemical and life sciences.
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